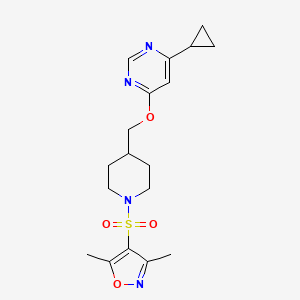
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound with a highly specific molecular structure. This compound features a combination of isoxazole, pyrimidine, and piperidine rings, making it an intriguing subject for chemical and pharmacological research. Its unique arrangement of functional groups suggests it could have significant biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. Each step is designed to construct different parts of the molecule:
Cyclopropylpyrimidine Synthesis: : The synthesis begins with the construction of the cyclopropylpyrimidine ring, using a combination of cyclization and functional group protection/deprotection steps.
Isoxazole Formation: : The next critical step involves the formation of the isoxazole ring, typically achieved through a nitrile oxide cycloaddition reaction.
Piperidine Addition: : The piperidine ring is then introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an intermediate compound.
Sulfonylation: : The final step involves sulfonylation, which introduces the sulfonyl functional group to the molecule, completing the synthesis.
Industrial Production Methods: For large-scale industrial production, these synthetic steps are optimized to increase yield and purity while minimizing costs and environmental impact. Methods like continuous flow synthesis and the use of catalytic processes are employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: : Reduction reactions can also occur, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: : Various substitution reactions can take place at different positions on the molecule, especially on the aromatic rings.
Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Reagents like alkyl halides or acyl chlorides, along with appropriate catalysts, facilitate these reactions.
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Thiols and sulfides.
Substitution Products: : Various alkylated or acylated derivatives depending on the reagents used.
Scientific Research Applications
This compound finds applications across a range of scientific fields due to its unique structure and reactivity:
Chemistry: : Used as a building block for synthesizing more complex molecules. It is valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Its biological activity can be tested for potential pharmaceutical applications. It may act as an enzyme inhibitor or receptor modulator.
Medicine: : Researchers are investigating its potential as a drug candidate for treating various conditions, including inflammatory diseases and cancers.
Industry: : Used in the development of advanced materials and in the agrochemical sector for creating novel pesticides or herbicides.
Mechanism of Action
The mechanism of action involves the compound interacting with specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
The compound's effects are exerted through binding to these targets, leading to inhibition or activation of specific biological functions.
Comparison with Similar Compounds
4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole can be compared to similar compounds in terms of its structure and activity:
Similar Compounds: : 4-((4-(Methylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole, 4-((4-(Phenylpiperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole.
Uniqueness: : The presence of the cyclopropylpyrimidine ring and the specific arrangement of functional groups make this compound unique, providing it with distinct biological activities and reactivity profiles that are not observed in its analogs.
Properties
IUPAC Name |
4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-12-18(13(2)26-21-12)27(23,24)22-7-5-14(6-8-22)10-25-17-9-16(15-3-4-15)19-11-20-17/h9,11,14-15H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWXNOUVIYFJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

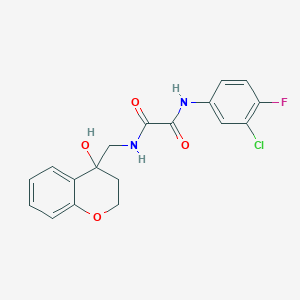
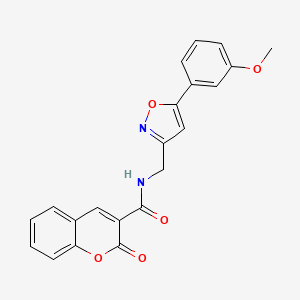
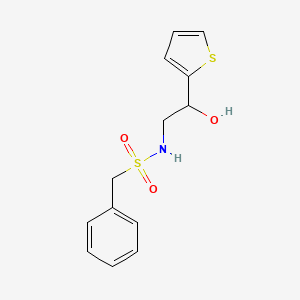
![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)
![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)
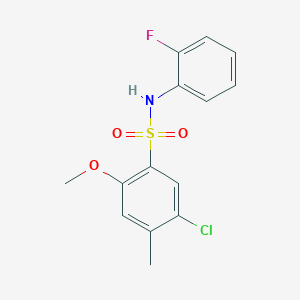
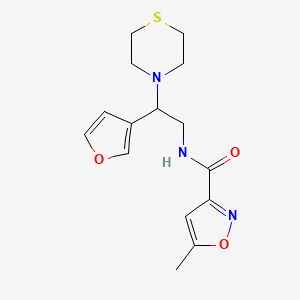
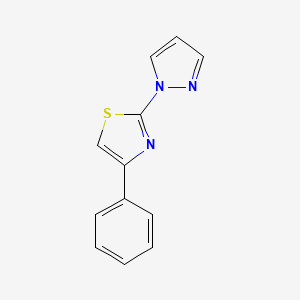

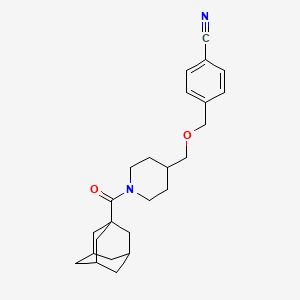
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2440364.png)
![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
